

# EHop-016: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	EHop-016	
Cat. No.:	B607278	Get Quote

### **Abstract**

**EHop-016** is a novel small molecule inhibitor of Rac GTPase, developed as a more potent derivative of the established Rac inhibitor NSC23766.[1] Rac, a member of the Rho GTPase family, is a critical regulator of actin cytoskeleton reorganization, playing a pivotal role in cell migration and invasion, processes that are often hyperactivated in metastatic cancers.[1][2] **EHop-016** was synthesized to overcome the moderate efficacy of NSC23766 in highly metastatic cancer cell lines.[1] This technical guide details the discovery, synthesis, mechanism of action, and key experimental protocols for **EHop-016**, providing a comprehensive resource for researchers in oncology and cell biology.

## **Discovery and Rationale**

The overexpression and hyperactivation of Rac GTPases are strongly associated with aggressive and metastatic cancers, making them a prime target for therapeutic intervention.[1] [3] The parent compound, NSC23766, was designed to inhibit Rac activation by preventing its interaction with guanine nucleotide exchange factors (GEFs).[1][3] However, its biological effect on highly metastatic cancer cell lines, such as MDA-MB-435, was found to be moderate, necessitating the development of more potent inhibitors.[1]

**EHop-016** was developed through a targeted derivatization of NSC23766.[1] A panel of small molecules derived from NSC23766 were screened for their ability to inhibit Rac activity in metastatic cancer cells.[3] **EHop-016** emerged as a lead compound, demonstrating

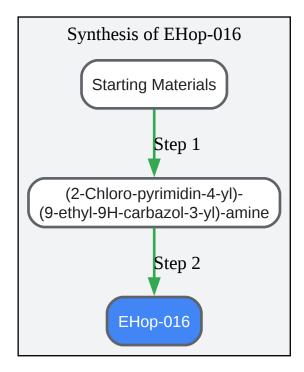


significantly enhanced potency in inhibiting Rac1 activity, with an IC50 of 1.1  $\mu$ M in MDA-MB-435 cells, approximately 100-fold lower than that of NSC23766.[1]

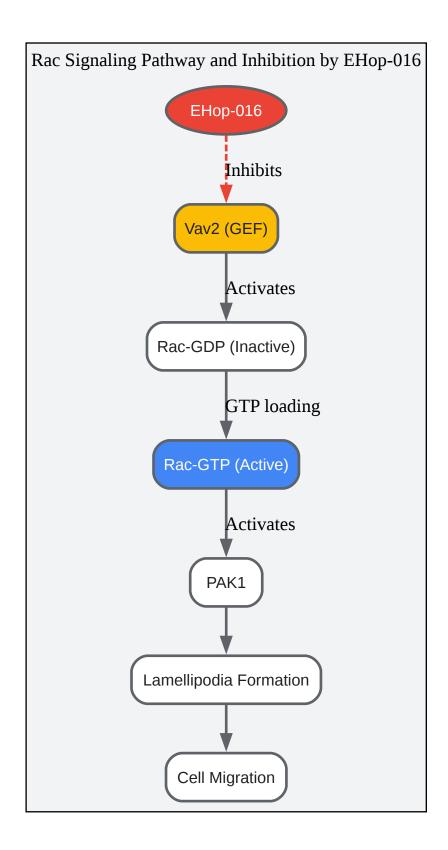
## **Synthesis of EHop-016**

The synthesis of **EHop-016** is a two-step process. The initial step involves the formation of (2-Chloro-pyrimidin-4-yl)-(9-ethyl-9H-carbazol-3-yl)-amine. This intermediate is then further reacted to yield the final product, **EHop-016**.[1]

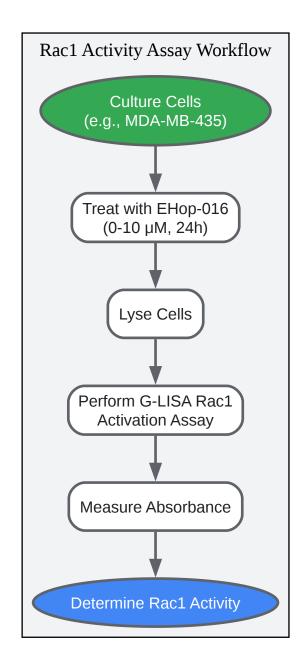












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## References



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